molecular formula C17H17NO6 B4984828 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde

Cat. No.: B4984828
M. Wt: 331.32 g/mol
InChI Key: IXPFFOTUDIOPOJ-UHFFFAOYSA-N
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Description

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H17NO6 It is characterized by the presence of an ethoxy group, a nitrophenoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and 4-nitrophenol.

    Etherification: The first step involves the etherification of 4-nitrophenol with an ethylene glycol derivative to form 4-(2-ethoxyethoxy)nitrobenzene.

    Aldehyde Formation: The next step involves the reaction of 4-(2-ethoxyethoxy)nitrobenzene with 3-ethoxybenzaldehyde under specific conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium hydroxide, various nucleophiles.

Major Products

    Reduction: 3-ethoxy-4-[2-(4-aminophenoxy)ethoxy]benzaldehyde.

    Oxidation: 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzoic acid.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde: Similar structure but with an ethoxy group instead of a nitro group.

    3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    4-ethoxy-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a nitrophenoxy group.

Uniqueness

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde is unique due to the presence of both an ethoxy group and a nitrophenoxy group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6/c1-2-22-17-11-13(12-19)3-8-16(17)24-10-9-23-15-6-4-14(5-7-15)18(20)21/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPFFOTUDIOPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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